molecular formula C17H28N2O4S2 B5477322 1-(butylsulfonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine

1-(butylsulfonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine

Cat. No.: B5477322
M. Wt: 388.5 g/mol
InChI Key: DXSVVTPMJBNUOF-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine is a synthetic organic compound characterized by the presence of both butylsulfonyl and isopropylphenylsulfonyl groups attached to a piperazine ring

Properties

IUPAC Name

1-butylsulfonyl-4-(4-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O4S2/c1-4-5-14-24(20,21)18-10-12-19(13-11-18)25(22,23)17-8-6-16(7-9-17)15(2)3/h6-9,15H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSVVTPMJBNUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(butylsulfonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Butylsulfonyl Group: This step involves the reaction of piperazine with butylsulfonyl chloride in the presence of a base such as triethylamine to form the butylsulfonyl derivative.

    Attachment of the Isopropylphenylsulfonyl Group: The final step is the sulfonylation of the piperazine derivative with 4-isopropylbenzenesulfonyl chloride under similar conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Butylsulfonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized further under strong oxidizing conditions.

    Reduction: Reduction of the sulfonyl groups can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

1-(Butylsulfonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies to understand the interaction of sulfonyl-containing compounds with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which 1-(butylsulfonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity through binding to active sites or allosteric sites.

    Pathways Involved: The compound can modulate signaling pathways by inhibiting or activating specific proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

    1-(Butylsulfonyl)piperazine: Lacks the isopropylphenylsulfonyl group, making it less bulky and potentially less selective in its interactions.

    4-[(4-Isopropylphenyl)sulfonyl]piperazine: Lacks the butylsulfonyl group, which may affect its solubility and reactivity.

Uniqueness: 1-(Butylsulfonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine is unique due to the presence of both sulfonyl groups, which can enhance its binding affinity and specificity for certain biological targets, as well as its potential for diverse chemical modifications.

This compound’s dual sulfonyl groups provide a versatile platform for further functionalization, making it a valuable tool in both synthetic and applied chemistry.

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